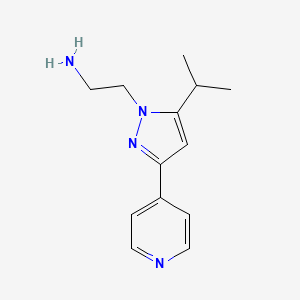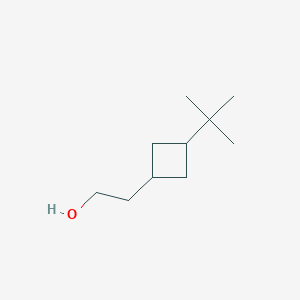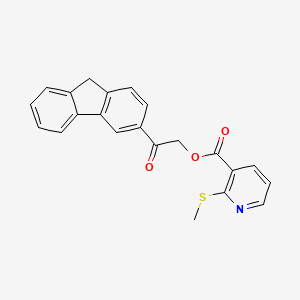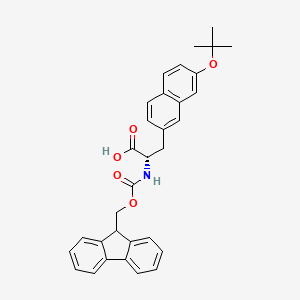![molecular formula C11H21N3O B13349297 4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one is a synthetic compound known for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential as a selective inhibitor of certain enzymes and its favorable pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves a multi-step process. One common method starts with the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Applications De Recherche Scientifique
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activity and inhibition.
Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can disrupt various biochemical pathways, making it a valuable tool in drug development and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features.
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride: A derivative with different physicochemical properties.
Uniqueness
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one stands out due to its specific substitution pattern, which imparts unique pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit certain enzymes makes it a promising candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C11H21N3O |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
4,10,10-trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C11H21N3O/c1-10(2)8-11(4-5-12-10)9(15)14(3)7-6-13-11/h12-13H,4-8H2,1-3H3 |
Clé InChI |
CQXHVUKSKXQFSG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CCN1)C(=O)N(CCN2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
